molecular formula C22H29N5O2 B2648217 1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one CAS No. 898453-69-5

1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one

Cat. No.: B2648217
CAS No.: 898453-69-5
M. Wt: 395.507
InChI Key: XOEHKHXLGXLHHR-UHFFFAOYSA-N
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Description

1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a morpholinopyridazine moiety, a piperazine ring, and a phenylbutanone group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Morpholinopyridazine Moiety: This step involves the reaction of a pyridazine derivative with morpholine under specific conditions to form the morpholinopyridazine structure.

    Synthesis of the Piperazine Ring: The piperazine ring is synthesized separately and then coupled with the morpholinopyridazine moiety.

    Attachment of the Phenylbutanone Group: The final step involves the attachment of the phenylbutanone group to the piperazine ring, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as microwave irradiation can be employed to reduce reaction times and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    1-(4-(6-Morpholinopyridazin-3-yl)piperazin-1-yl)-2-phenylbutan-1-one: shares structural similarities with other piperazine and pyridazine derivatives.

    This compound: is compared with compounds like this compound and this compound.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-[4-(6-morpholin-4-ylpyridazin-3-yl)piperazin-1-yl]-2-phenylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-2-19(18-6-4-3-5-7-18)22(28)27-12-10-25(11-13-27)20-8-9-21(24-23-20)26-14-16-29-17-15-26/h3-9,19H,2,10-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOEHKHXLGXLHHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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